molecular formula C20H25ClN6OS B2512386 2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941948-36-3

2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2512386
CAS No.: 941948-36-3
M. Wt: 432.97
InChI Key: MSZZYJXNILUQLV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H25ClN6OS and its molecular weight is 432.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex pyrazolo[3,4-d]pyrimidin derivatives, including the likes of the specified compound, involves intricate chemical processes aiming to enhance the pharmacological profile of these molecules. For example, studies on the synthesis of antiplatelet and antithrombotic drugs like (S)-clopidogrel, which shares a similar thematic structure with pyrazolo[3,4-d]pyrimidine scaffolds, highlight the synthetic community's interest in developing facile synthetic approaches for such compounds due to their significant pharmaceutical activities (Saeed et al., 2017). These methodologies are crucial for advancing the synthetic chemistry of pyrazolo[3,4-d]pyrimidin derivatives, potentially including the compound .

Medicinal Chemistry and Biological Activities

Pyrazolo[3,4-d]pyrimidines are noted for their wide range of biological activities. For instance, pyrazolo[1,5-a]pyrimidine scaffolds are known for their anticancer, CNS agent, anti-infectious, and anti-inflammatory properties, among others. The structure-activity relationship (SAR) of these compounds is a significant area of interest, leading to the development of various disease-targeting lead compounds (Cherukupalli et al., 2017). This suggests that similar pyrazolo[3,4-d]pyrimidin-1-yl derivatives may also exhibit significant pharmacological profiles, warranting further investigation into their potential therapeutic applications.

Potential Applications in Drug Discovery

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their potential in drug discovery, particularly in designing novel anticancer, anti-inflammatory, and neuroprotective agents, are of significant interest. The ability to modify these compounds to improve their efficacy and reduce side effects is a crucial aspect of current research efforts. For example, the exploration of thiophene analogues for their potential carcinogenicity and the development of inhibitors for cytochrome P450 isoforms provide insights into the chemical versatility and the broad applicability of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry and toxicology studies (Ashby et al., 1978), (Khojasteh et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6OS/c1-13(2)11-23-18-16-12-24-27(19(16)26-20(25-18)29-3)9-8-22-17(28)10-14-4-6-15(21)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,22,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZZYJXNILUQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.